
Pexidartinib
概要
説明
準備方法
ペキシダートニブは、さまざまな試薬と条件を伴う一連の化学反応によって合成されます。 一方法は、メチルトリブチルエーテルによる液液抽出と、アセトニトリル中の0.1%ギ酸と脱イオン水中の0.1%ギ酸(70:30)の移動相を使用して40°Cに保たれたアクイティBEH C18カラムでの分離を含むものです。 。 別の方法は、酢酸エチルによる液液抽出と、ギ酸(0.1%v / v)とアセトニトリルを20:80の割合で含むZorbax SB-C18カラムでの分離を含むものです。 .
化学反応の分析
Metabolic Pathways and Reactive Metabolites
Pexidartinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4/5 and secondarily by UGT1A4, forming reactive intermediates that conjugate with glutathione (GSH) or methoxyamine (NHOMe). Key findings include:
GSH Adducts
Eleven GSH adducts were identified in human/mouse liver microsomes (HLM/MLM) and primary human hepatocytes (PHH):
Metabolite ID | m/z [M+H]⁺ | Structure | Source |
---|---|---|---|
M1 | 723.1722 | PEX + GSH | HLM, MLM, PHH |
M2 | 723.1722 | PEX + GSH (isomer) | HLM, MLM, PHH |
M6 | 741.1828 | PEX+O+2H+GSH | HLM, MLM |
M9 | 472.1052 | Cleaved-left-GSH adduct | HLM, MLM, PHH |
These adducts form via:
-
Epoxidation of the pyrrolo[2,3-b]pyridinyl moiety, followed by GSH conjugation .
-
Oxidation of the trifluoromethylpyridine group, yielding aldehydes that react with GSH .
NH2_22OMe Adducts
Seven NHOMe adducts were detected, trapping aldehyde intermediates:
Metabolite ID | m/z [M+H]⁺ | Structure | Source |
---|---|---|---|
M12 | 481.1361 | PEX epoxide → aldehyde + NHOMe | HLM, MLM |
M13 | 463.1261 | Dehydration product of M12 | HLM, MLM |
M17 | 205.0586 | 4-(Trifluoromethyl)benzaldehyde adduct | HLM, MLM |
Synthetic Chemistry
The patented synthesis involves two steps :
Step 1: Alkylation Reaction
-
Reactants : Raw material 1 (chloropyridine derivative), raw material 2 (pyrrolopyridine derivative).
-
Conditions : 1,4-dioxane, KI/AgO catalyst, 100°C, N atmosphere.
-
Outcome : Forms an alkylated intermediate (yield: 71–79%).
Step 2: Amino Substitution
-
Reactants : Alkylated intermediate + raw material 3 (amine derivative).
-
Conditions : KCO, 120°C, simultaneous dropwise addition.
-
Purification : Ethyl acetate extraction, recrystallization (ethanol:water = 1:2).
Enzymatic Involvement
-
Minor Pathways : CYP1A2 and CYP2C9 contribute <10% to oxidation .
-
UGT1A4 : Catalyzes N-glucuronidation, forming ZAAD-1006a (inactive metabolite with 10% higher exposure than PEX) .
Pharmacokinetic Considerations
-
Absorption : Bioavailability doubles with high-fat meals (T delays by 2.5 hr) .
-
Protein Binding : 99% bound to serum albumin and α-1-acid glycoprotein .
-
Elimination : 65% fecal (44% unchanged), 27% renal (mostly glucuronides) .
Toxicological Implications
Reactive metabolites (e.g., epoxides, aldehydes) may covalently bind to:
科学的研究の応用
Pexidartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the treatment of tenosynovial giant cell tumor (TGCT), a rare form of non-malignant tumor that causes the synovium and tendon sheaths to thicken and overgrow, leading to damage in surrounding joint tissue . This compound is also being investigated for its potential use in various malignancies as monotherapy or combination therapy . In biology, it is used to study the colony-stimulating factor 1 (CSF1) receptor pathway and its role in tumor growth and metastasis .
作用機序
類似化合物との比較
生物活性
Pexidartinib, a selective tyrosine kinase inhibitor, primarily targets the colony-stimulating factor 1 receptor (CSF1R) pathway. This compound has shown significant biological activity in the treatment of tenosynovial giant cell tumors (TGCT) and other malignancies associated with CSF1R dysregulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical findings, and case studies.
This compound inhibits the CSF1R pathway, which is crucial for the recruitment and proliferation of macrophages involved in tumor growth. By blocking CSF1R activation, this compound prevents ligand-induced autophosphorylation, thereby inhibiting tumor cell proliferation and survival. Additionally, it has been shown to inhibit other receptor tyrosine kinases such as CD117 (c-KIT), FLT3, and PDGFR-β, contributing to its broad anti-tumor effects .
Pharmacodynamics
- Inhibition of Tumor Growth : this compound effectively suppresses the growth of symptomatic TGCT. In clinical trials, it demonstrated a higher overall response rate compared to placebo .
- Adverse Effects : Common side effects include hair color changes, fatigue, and hepatotoxicity. Notably, there have been cases of mixed and cholestatic liver injury .
Efficacy in Clinical Trials
This compound's efficacy was primarily evaluated in the ENLIVEN trial, a phase 3 randomized study involving 120 patients with symptomatic TGCT. Key findings include:
- Overall Response Rate : At week 25, the response rate was 39% for this compound versus 0% for placebo (p<0.0001). The best overall response increased to 53% at a median follow-up of 22 months .
- Improvement in Symptoms : Patients reported significant improvements in physical function and symptom relief compared to baseline assessments .
Long-term Outcomes
Long-term follow-up data indicated sustained efficacy with an increase in overall response rate to 61% after a median follow-up of 31.2 months. No new safety signals were reported during extended treatment .
Case Study 1: Efficacy in Advanced TGCT
A retrospective analysis of patients treated with this compound highlighted its effectiveness in managing advanced TGCT. Among 768 patients analyzed across various studies, the compound resulted in tumor regression and prolonged disease control with an acceptable safety profile .
Case Study 2: Combination Therapy with Sirolimus
A phase I study explored the combination of this compound with sirolimus in treating malignant peripheral nerve sheath tumors (MPNST). Results showed that this combination led to sustained tumor growth suppression and decreased tumor-associated macrophages compared to this compound alone .
Summary of Clinical Data
Study | Population | Dose | Overall Response Rate | Key Findings |
---|---|---|---|---|
ENLIVEN | 120 patients with TGCT | 1000 mg/d for 2 weeks then 800 mg/d | 39% at week 25 | Significant symptom improvement; hepatotoxicity observed |
Phase I Extension | Various solid tumors | Varies | Tumor regression noted | Acceptable safety profile; long-term control |
Combination Study | MPNST patients | This compound + Sirolimus | Sustained suppression observed | Decreased TAMs noted |
特性
IUPAC Name |
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWRKYUXBBNENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026482 | |
Record name | Pexidartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tenosynovial giant cell tumor is a rare, non-malignant neoplasm that causes abnormal growth and damage to the synovium, bursae, or tendon sheaths. Recruitment of immune cells, specifically macrophages, is closely associated with the tumor mass formation in tenosynovial giant cell tumors. Macrophages drive tumor-promoting inflammation and play a central role in every stage of tumor progression. As the most abundant immune cells in the tumor microenvironment of solid tumors, macrophages promote processes that enhance tumor survival, such as angiogenesis, tumor cell invasion, and intravasation at the primary site. They also modulate the immune response to tumors to inhibit tumor clearance and directly engage with tumor cells to activate pro-survival signaling pathways. The recruitment, proliferation, and irreversible differentiation of macrophages are regulated by colony-stimulating factor-1 (CSF-1), which is a cytokine that is often translocated and highly expressed in tenosynovial giant cell tumors. Elevated expression of CSF-1 and CSF-1 receptor (CSF1R) has also been implicated in various models of malignant cancers and tumors. Pexidartinib targets the CSF1/CSF1R pathway as a selective CSF1R inhibitor. It stimulates the autoinhibited state of the CSF1R by interacting with the juxtamembrane region of CSF1R, which is responsible for folding and inactivation of the kinase domain, and preventing the binding of CSF1 and ATP to the region. Without the binding of CSF1 to the receptor, CSF1R cannot undergo ligand-induced autophosphorylation. By inhibiting the CSF1R signaling pathway, pexidartinib works to inhibit tumor cell proliferation and downmodulate cells involved in the disease, such as macrophages. It was also shown to inhibit the CD117 or proto-oncogene receptor tyrosine kinase (cKIT), mutant fms-like tyrosine kinase 3 (FLT3), and platelet-derived growth factor receptor (PDGFR)-β, which are all receptor tyrosine kinases that regulate critical cellular processes such as cell proliferation and survival. | |
Record name | Pexidartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1029044-16-3 | |
Record name | PLX 3397 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029044-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pexidartinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029044163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexidartinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pexidartinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXIDARTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6783M2LV5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。